N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide
Description
Chemical Identity and Structural Characterization
This compound exists as a crystalline solid with distinct molecular characteristics that define its chemical behavior and potential biological activities. The compound possesses a molecular weight of 282.29 daltons and corresponds to the Chemical Abstracts Service registry number 335210-03-2. The molecular formula C16H14N2O3 indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines its pharmacological properties.
The structural architecture of this molecule can be described through its Simplified Molecular Input Line Entry System notation: O=C(C1=CC2=CC=CC=C2O1)NC3=CC=C(N)C=C3OC. This notation reveals the compound's fundamental structural components: a benzofuran ring system connected through a carboxamide linkage to a substituted aniline moiety bearing both amino and methoxy functional groups. The benzofuran core consists of a fused benzene and furan ring system, with the carboxamide group attached at the 2-position of the furan ring. The aniline component features an amino group at the 4-position and a methoxy group at the 2-position relative to the amide nitrogen attachment point.
| Chemical Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H14N2O3 | |
| Molecular Weight | 282.29 g/mol | |
| Chemical Abstracts Service Number | 335210-03-2 | |
| MFCD Number | MFCD02258029 | |
| Purity (Commercial) | >95-98% |
The three-dimensional structure exhibits specific conformational preferences that influence its interaction with biological targets. The benzofuran ring system maintains planarity, while the carboxamide linkage allows for rotational flexibility around the carbon-nitrogen bond. The methoxy substituent on the aniline ring contributes to the molecule's lipophilicity and may participate in hydrogen bonding interactions with biological receptors. The amino group provides a site for potential hydrogen bond donation and may serve as a recognition element for specific protein binding sites.
Spectroscopic characterization methods, including nuclear magnetic resonance and infrared spectroscopy, provide detailed information about the compound's structural features. The carboxamide carbonyl typically appears in infrared spectra around 1660-1680 wavenumbers, while the aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various aromatic protons, with the benzofuran protons typically appearing in the 7.0-7.8 parts per million range and the methoxy group appearing as a singlet around 3.8-4.0 parts per million.
Historical Context and Development
The development of this compound emerged from systematic research efforts to explore the pharmacological potential of benzofuran-based scaffolds in medicinal chemistry. Benzofuran derivatives have been recognized as privileged structures in drug discovery since the early investigations into naturally occurring benzofuran-containing compounds. The historical progression of benzofuran research began with the isolation and characterization of natural products containing this heterocyclic system, followed by synthetic efforts to create analogs with enhanced biological activities.
The synthetic methodology for preparing benzofuran-2-carboxamide derivatives has evolved significantly over the past two decades. Early synthetic approaches relied on traditional condensation reactions between benzofuran-2-carboxylic acid derivatives and various aniline substrates. However, modern synthetic strategies have incorporated advanced palladium-catalyzed methodologies that enable more efficient and selective preparation of complex benzofuran derivatives.
Recent synthetic developments have focused on modular approaches that allow for rapid diversification of benzofuran-2-carboxamide structures. One particularly significant advancement involves the use of 8-aminoquinoline directed carbon-hydrogen arylation followed by transamidation chemistry. This methodology enables the efficient preparation of elaborate benzofuran-2-carboxamide derivatives through a combination of palladium-catalyzed carbon-hydrogen functionalization and subsequent directing group removal via transamidation reactions. The synthetic route involves treating benzofuran-2-carboxylic acid with 8-aminoquinoline to form the corresponding amide, followed by palladium-catalyzed arylation at the 3-position of the benzofuran ring, and finally transamidation to install various amine substituents.
The development of this specific compound represents part of broader medicinal chemistry efforts to identify benzofuran derivatives with enhanced biological activities. Structure-activity relationship studies have demonstrated that the substitution pattern on both the benzofuran core and the attached aniline moiety significantly influences biological activity. The presence of the amino group at the 4-position and the methoxy group at the 2-position of the aniline ring represents an optimal substitution pattern identified through systematic synthetic and biological evaluation programs.
Position within Benzofuran-Based Pharmacophores
This compound occupies a significant position within the broader family of benzofuran-based pharmacophores that have demonstrated diverse biological activities across multiple therapeutic areas. Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples of clinically approved drugs containing this heterocyclic system. The compound's structural features align with established pharmacophoric patterns that have shown efficacy in various biological contexts.
The benzofuran-2-carboxamide structural motif has emerged as particularly important in the development of compounds with neuroprotective and antioxidant activities. Research has demonstrated that 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives exhibit significant neuroprotective effects against N-methyl-D-aspartate-induced excitotoxicity in primary cultured rat cortical neuronal cells. Structure-activity relationship studies have revealed that specific substitution patterns on the aniline portion of these molecules critically influence their biological activities.
The positioning of functional groups in this compound reflects established pharmacophoric requirements for benzofuran-based bioactive compounds. The amino group at the 4-position of the aniline ring provides a hydrogen bond donor capability that may be essential for interaction with biological targets. The methoxy group at the 2-position contributes to the molecule's electronic properties and may participate in specific binding interactions with target proteins. This substitution pattern has been associated with enhanced biological activity in related benzofuran derivatives.
Comparative analysis with other benzofuran-2-carboxamide derivatives reveals the importance of the specific substitution pattern present in this compound. Related structures bearing different substitution patterns on the aniline ring have shown varying degrees of biological activity, with the 4-amino-2-methoxy pattern representing an optimized arrangement for certain biological targets. The compound shares structural similarities with other bioactive benzofuran derivatives, including those developed as dual aromatase-steroid sulfatase inhibitors for breast cancer treatment.
The benzofuran core itself contributes significantly to the pharmacophoric properties of this compound class. The planar aromatic system provides a rigid scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites. The oxygen atom in the furan ring can serve as a hydrogen bond acceptor, while the electron-rich aromatic system can engage in various non-covalent interactions with biological macromolecules.
Significance in Medicinal Chemistry Research
The medicinal chemistry significance of this compound extends across multiple dimensions of drug discovery and development research. The compound represents an important example of how systematic structure-activity relationship studies can guide the optimization of benzofuran-based lead compounds for enhanced biological activity. Its structural features incorporate design elements that have been identified as crucial for biological activity in related benzofuran derivatives.
Research into benzofuran-2-carboxamide derivatives has revealed their potential as multitarget therapeutic agents. Studies have demonstrated that compounds in this structural class can exhibit antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities. This multifaceted biological activity profile makes benzofuran-2-carboxamide derivatives attractive targets for medicinal chemistry research focused on developing compounds with broad therapeutic potential.
The synthetic accessibility of this compound through modern palladium-catalyzed methodologies enhances its significance in medicinal chemistry research. The development of efficient synthetic routes enables the preparation of analog libraries for structure-activity relationship studies and optimization programs. The modular synthetic approach allows for systematic variation of substituents to explore structure-activity relationships and identify compounds with enhanced biological profiles.
The compound's role in advancing synthetic methodology represents another dimension of its medicinal chemistry significance. The development of efficient synthetic routes for benzofuran-2-carboxamide derivatives has contributed to broader advances in heterocyclic chemistry and palladium-catalyzed reaction methodology. These synthetic advances enable medicinal chemists to access diverse benzofuran derivatives more efficiently, facilitating drug discovery efforts across multiple therapeutic areas.
Future research directions for this compound and related compounds include exploration of their potential as lead compounds for specific therapeutic applications. The compound's structural features suggest potential utility in developing treatments for neurodegenerative diseases, given the established neuroprotective activities of related benzofuran-2-carboxamide derivatives. Additionally, the compound may serve as a starting point for developing novel antimicrobial agents, building on the established antimicrobial activities of benzofuran-based structures.
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-9-11(17)6-7-12(14)18-16(19)15-8-10-4-2-3-5-13(10)21-15/h2-9H,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONPKGRNCLCEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350194 | |
| Record name | Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204256 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
335210-03-2 | |
| Record name | Benzofuran-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation Reaction
One common approach to synthesize this compound involves the amidation of benzofuran-2-carboxylic acid with an appropriate amine. This method typically includes the following steps:
Reagents : Benzofuran-2-carboxylic acid, 4-amino-2-methoxyphenyl amine, and a coupling agent (e.g., EDC or DCC).
Conditions : The reaction is usually conducted in a solvent such as dichloromethane or dimethylformamide at room temperature or under reflux.
Yield : Yields can vary, but typical yields range from 60% to 85% depending on the reaction conditions and purification methods employed.
Microwave-Assisted Synthesis
Microwave irradiation has been explored as an efficient method for synthesizing this compound, offering advantages such as reduced reaction times and improved yields.
Procedure : The reaction mixture is subjected to microwave irradiation for a specific duration (usually between 5 to 30 minutes), which enhances the reaction kinetics.
Yield : Reports indicate that microwave-assisted methods can yield up to 90% efficiency with shorter reaction times compared to conventional heating methods.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods along with their respective yields and conditions:
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Amidation Reaction | Benzofuran-2-carboxylic acid, 4-amino-2-methoxyphenyl amine | Room temperature or reflux | 60 - 85 |
| Microwave-Assisted Synthesis | Benzofuran-2-carboxylic acid, 4-amino-2-methoxyphenyl amine | Microwave irradiation | Up to 90 |
Research Findings
Recent studies have highlighted the significance of optimizing reaction conditions for the synthesis of this compound. For instance:
Optimization Studies : Research indicates that varying solvent polarity and temperature can significantly impact the yield and purity of the final product. A systematic study involving different solvents (e.g., ethanol, acetone) revealed that polar aprotic solvents generally provided better yields due to enhanced solubility of reactants.
Purification Techniques : Post-synthesis purification using recrystallization or chromatography is essential for obtaining high-purity compounds. Analytical techniques such as NMR and HPLC are employed to confirm the structure and purity of the synthesized product.
Scientific Research Applications
N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been studied for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide with structurally analogous benzofuran carboxamides, emphasizing substituent effects on biological activity and physicochemical properties.
Structural and Functional Analogues
2.1.1 N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide
- Substituents : Azabicyclooctyl group at the carboxamide nitrogen; 2-methoxyphenyl at the benzofuran 7-position.
- Biological Target : α7 nicotinic acetylcholine receptor (α7 nAChR) agonist.
- Key Findings :
- Comparison: The azabicyclo substituent enhances receptor binding affinity, whereas the target compound’s 4-amino-2-methoxyphenyl group may favor different interactions (e.g., with kinases or HDACs).
2.1.2 7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8)
- Substituents : 7-methoxybenzofuran core; 4-sulfamoylbenzyl group at the carboxamide nitrogen.
- Biological Target : Class I histone deacetylases (HDACs).
- Key Findings :
- Comparison: The sulfamoyl group in C8 enhances HDAC inhibition, whereas the target compound’s amino and methoxy groups may lack analogous zinc-binding capacity critical for HDAC activity.
2.1.3 N-(4-Bromophenyl)furan-2-carboxamide
- Substituents : 4-bromophenyl group.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, highlighting the versatility of halogenated intermediates .
2.1.4 7-Chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide
- Substituents : Chloro, methyl, and pyridinyl groups.
- Key Features : The chloro and pyridinyl groups may enhance kinase inhibition or metabolic stability .
- Comparison: Halogenation (Cl) and heteroaromatic (pyridine) substituents broaden target selectivity but reduce solubility compared to the target compound’s methoxy and amino groups.
Comparative Data Table
Key Observations
Substituent-Driven Activity :
- Azabicyclo and methoxy groups (e.g., in α7 nAChR agonists) favor receptor binding and cognitive enhancement.
- Sulfamoyl and halogen groups (e.g., in HDAC inhibitors) enhance enzyme inhibition but may compromise solubility.
Halogenated analogs (e.g., bromo, chloro) exhibit higher lipophilicity, influencing pharmacokinetics.
Biological Activity
N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzofuran Core : A fused bicyclic structure that enhances biological activity.
- Amino Group : Contributes to reactivity and potential interactions with biological targets.
- Methoxy Substituent : May influence lipophilicity and bioavailability.
The molecular formula is , with a molecular weight of 284.31 g/mol.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Activity : Studies suggest that this compound possesses significant antimicrobial properties against various bacterial strains, comparable to established antibiotics. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer therapeutic agent .
- Neuroprotective Effects : Some derivatives of benzofuran carboxamides, including this compound, have been studied for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective and anticancer effects.
- Receptor Binding : Interaction studies have shown binding affinities with neurotransmitter receptors, which could elucidate its role in neuroprotection and other therapeutic areas.
Case Studies
- Anticancer Activity :
-
Antimicrobial Efficacy :
- The compound exhibited significant antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.
Data Tables
| Biological Activity | Test System | IC50/ MIC Values |
|---|---|---|
| Anticancer (MCF-7) | Human Breast Adenocarcinoma | 0.65 - 2.41 μM |
| Antimicrobial | Various Bacterial Strains | Comparable to established antibiotics |
| Neuroprotective | Neuroblastoma Cell Lines | Notable protective effects observed |
Q & A
Basic: What synthetic routes are recommended for N-(4-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?
The compound is typically synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and substituted anilines. A general protocol involves:
- Step 1 : Activation of the carboxylic acid using coupling agents like EDCl/HOBt or thionyl chloride to form the acyl chloride intermediate.
- Step 2 : Reaction with 4-amino-2-methoxyaniline under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DCM or THF).
- Optimization : Yields (~45%) can be improved by controlling reaction temperature (0–25°C), using excess acyl chloride, and purifying via recrystallization (e.g., ethanol/water mixtures) .
Advanced: How does structural modification of the benzofuran carboxamide scaffold influence binding affinity to the α7 nicotinic acetylcholine receptor (α7 nAChR)?
Structural analogs of this compound, such as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide, demonstrate that:
- Substituent positioning : Methoxy groups at the para-position on the phenyl ring enhance receptor selectivity.
- Linker flexibility : Rigid bicyclic moieties (e.g., azabicyclo) improve binding by reducing conformational entropy.
- Docking analysis : The benzofuran carbonyl forms hydrogen bonds with TrpB residues in the receptor’s ligand-binding domain .
Basic: What spectroscopic methods confirm the structural identity of this compound?
Key characterization data include:
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–8.1 ppm), with methoxy singlet at δ ~3.8 ppm and amide NH signals (δ ~10.5 ppm).
- ¹³C NMR : Carbonyl resonance at δ ~165 ppm, benzofuran carbons at δ 110–160 ppm .
- IR : Stretching bands at ~1660–1680 cm⁻¹ confirm the amide C=O group .
Advanced: What in vivo models are suitable for evaluating cognitive enhancement by this compound, and how are experimental confounders mitigated?
- Rodent models : Morris water maze (spatial memory) and novel object recognition (working memory) tests are standard.
- Dosage : Effective doses range from 1–10 mg/kg (intraperitoneal).
- Controls : Vehicle-treated groups and positive controls (e.g., donepezil) are included.
- Confounders : Age, strain (e.g., C57BL/6 vs. Sprague-Dawley), and circadian rhythm are standardized .
Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values).
- Purity validation : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
- Experimental replication : Test under identical conditions (e.g., cell lines, assay protocols) to isolate variables .
Advanced: What computational strategies predict the pharmacokinetic properties of this compound?
- QSAR models : Use descriptors like logP (lipophilicity), polar surface area (PSA), and hydrogen-bond donors/acceptors to predict absorption and blood-brain barrier penetration.
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
Basic: What critical steps ensure high purity (>95%) during scaled synthesis?
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).
- Process optimization : Use continuous flow reactors for reproducible acyl chloride formation .
- Analytical QC : Monitor reactions via TLC and confirm purity with HPLC and mass spectrometry .
Advanced: How can target selectivity be enhanced to minimize off-target effects?
- Bioisosteric replacement : Substitute the benzofuran ring with indole or thiophene to alter binding profiles.
- Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to improve tissue specificity.
- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic regions using 3D-QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
